5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound features a five-membered ring that includes two nitrogen atoms, one oxygen atom, and a bromine substituent at the third position. The benzyl group is attached to the fifth position of the ring, making it structurally significant for various chemical reactions and biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antiviral, and antileishmanial activities .
5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole is classified as:
The synthesis of 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole typically involves cyclization reactions. One common method includes the reaction of benzyl bromide with an amidoxime derivative under basic conditions. The general synthetic route can be outlined as follows:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance scalability and efficiency .
5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole has a distinct molecular structure characterized by:
5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Common reagents for substitution include amines and thiols, while oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed depending on the desired transformation .
The mechanism of action for 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole involves its interaction with biological targets that disrupt cellular processes:
Research indicates that oxadiazoles exhibit significant anti-infective properties through these mechanisms, making them valuable in drug discovery .
Relevant data includes spectral characteristics that confirm structure via techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .
5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole has several scientific uses:
The 1,2,4-oxadiazole heterocycle—a five-membered ring containing one oxygen and two nitrogen atoms—has emerged as a privileged scaffold in drug discovery due to its unique physicochemical properties and versatile bioactivity. This scaffold demonstrates exceptional metabolic stability and serves as a bioisostere for labile functional groups like esters and amides, enabling the optimization of pharmacokinetic profiles in drug candidates. The introduction of diverse substituents at the 3- and 5-positions of the ring allows precise modulation of biological activity, making it indispensable in targeting diseases ranging from infectious to neurological disorders. Within this context, 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole exemplifies how strategic substituent selection can enhance target selectivity and efficacy, positioning it as a compound of significant pharmacological interest [1] [3].
The therapeutic application of 1,2,4-oxadiazoles spans over a century, evolving from early anti-tussive agents to modern targeted therapies. The first clinical drug featuring this scaffold, Oxolamine, was introduced in the 1960s as a cough suppressant. Its mechanism involved modulation of respiratory pathways, though its exact molecular targets were not fully elucidated at the time [1]. Subsequent decades witnessed the approval of additional drugs, including:
A pivotal advancement came with the discovery of naturally occurring 1,2,4-oxadiazoles, such as Phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011). These alkaloids exhibited potent in vitro cytotoxicity against tumor cell lines (e.g., HeLa, CaCo-2) and agonist activity against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4 [1] [3]. Concurrently, quisqualic acid—a plant-derived metabolite—revealed selective affinity for metabotropic glutamate receptors (mGluR II/IV), highlighting the scaffold’s potential in neurology [1].
Table 1: Clinically Approved 1,2,4-Oxadiazole Therapeutics
Compound | Therapeutic Use | Key Structural Features |
---|---|---|
Oxolamine | Anti-tussive | 3-Phenyl-5-(aminomethyl) substitution |
Prenoxdiazine | Cough suppression | 3-(2-Morpholinoethyl) substitution |
Ataluren | Duchenne muscular dystrophy | 3-(4-Fluorophenyl)-5-isoxazolyl |
Fasiplon | Anxiolytic (non-benzodiazepine) | 3-(Pyrazolyl) substitution |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent liabilities such as enzymatic hydrolysis and poor metabolic stability. This replacement conserves spatial geometry and electronic distribution while enhancing resistance to esterases and amidases. For instance, in kinase inhibitors, replacing an ester with 1,2,4-oxadiazole improved plasma half-life by >5-fold without compromising target affinity [1] [4].
The bioisosteric utility extends to:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole |
---|---|---|
Metabolic Stability | Low (hydrolysis by esterases) | High (resistant to hydrolysis) |
Hydrogen-Bond Acceptors | 1–2 | 2–3 |
Dipole Moment | ~1.5–1.8 D | ~3.5–4.0 D |
Geometric Similarity | Moderate | High (mimics trans amide) |
The biological profile of 1,2,4-oxadiazoles is exquisitely sensitive to substituents at the 3- and 5-positions. 5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole exemplifies this principle, where synergistic effects of its benzyl and 2-bromophenyl groups confer unique pharmacological properties:
Target Selectivity: In anticancer scaffolds, 2-halogenated phenyl groups at C3 improve selectivity for cancer-associated kinases over off-target receptors [5].
5-Position (Benzyl Group):
Electron-withdrawing groups (e.g., trifluoromethyl, nitro) amplify activity against resistant pathogens. For instance, 5v (featuring trifluoromethyl pyridine) exhibited EC₅₀ = 19.44 μg/mL against Xanthomonas oryzae, outperforming clinical agrochemicals [7]. Conversely, electron-donating groups (e.g., methoxy) reduce efficacy, as seen in antifungal oxadiazoles where methoxy substitution decreased activity by >50% [7].
Table 3: Impact of Substituents on Biological Activity of 1,2,4-Oxadiazoles
Substituent Pattern | Biological Activity | Potency Enhancement |
---|---|---|
3-(2-Bromophenyl)-5-benzyl | Kinase inhibition (RET), Antibacterial | IC₅₀ = 0.8 μM (RET); EC₅₀ = 21.78 μg/mL (Xoc) |
3-(4-CF₃-phenyl)-5-propargyl | Antimycobacterial | MIC = 0.02 μg/mL (ΔTolC E. coli) |
3-(2,4-Dichlorophenyl)-5-aryl | Antibacterial (MRSA) | MBIC = 0.39 μg/mL (MSSA) |
3-Phenyl-5-(hydroxymethyl) | β-Glucuronidase inhibition | IC₅₀ = 2.0 μM (24× standard) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7